1-Docosanol-d45
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Overview
Description
1-Docosanol-d45 is a deuterium-labeled form of 1-Docosanol, a saturated fatty alcohol. This compound is traditionally used as an emollient, emulsifier, and thickener in cosmetics and nutritional supplements. It is also known for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Docosanol-d45 is synthesized by incorporating deuterium into 1-Docosanol. The process involves the hydrogenation of docosanoic acid or its derivatives in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Docosanol-d45 undergoes various chemical reactions, including:
Oxidation: Conversion to docosanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of docosanoic acid back to this compound using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Formation of esters or ethers through reactions with acyl chlorides or alkyl halides, respectively
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine
Major Products:
Oxidation: Docosanoic acid.
Reduction: this compound.
Substitution: Esters or ethers of this compound
Scientific Research Applications
1-Docosanol-d45 has a wide range of applications in scientific research:
Mechanism of Action
1-Docosanol-d45 exerts its antiviral effects by inhibiting the fusion between the plasma membrane of host cells and the viral envelope of herpes simplex virus. This prevents the virus from entering the cells and replicating. Unlike other antivirals, this compound does not act directly on the virus, reducing the likelihood of developing drug-resistant strains .
Comparison with Similar Compounds
1-Docosanol: The non-deuterated form, used similarly in cosmetics and as an antiviral agent.
Behenyl Alcohol: Another name for 1-Docosanol, used interchangeably in various applications.
Uniqueness: 1-Docosanol-d45 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research settings where deuterium-labeled compounds are used as tracers .
Properties
Molecular Formula |
C22H46O |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-pentatetracontadeuteriodocosan-1-ol |
InChI |
InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2 |
InChI Key |
NOPFSRXAKWQILS-DXXJCQCKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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